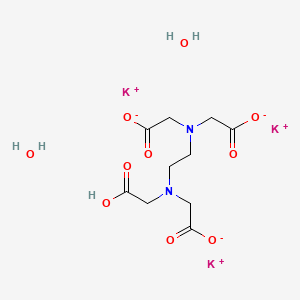

Ethylenediaminetetraacetic acid tripotassium salt dihydrate

Description

Properties

IUPAC Name |

tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFUJCWRWFQIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17K3N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369775 | |

| Record name | EDTA tripotassium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65501-24-8 | |

| Record name | EDTA tripotassium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid, tripotassium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Critical Role of Anticoagulation in Diagnostics

An In-Depth Technical Guide to the Mechanism of Action for K3 EDTA in Blood

In the landscape of medical diagnostics and hematological research, the integrity of a blood sample is the bedrock upon which accurate and reliable results are built. Upon withdrawal from the vascular system, blood initiates a complex enzymatic cascade leading to coagulation. To study blood components in their near-native state, this process must be immediately and effectively halted. This is the critical role of anticoagulants. Among the most widely utilized is Ethylenediaminetetraacetic acid (EDTA), specifically its tripotassium salt, K3 EDTA.[1]

This guide provides a comprehensive examination of the mechanism of action of K3 EDTA. As a Senior Application Scientist, the focus extends beyond a mere description of its function to an in-depth analysis of the underlying chemical principles, its impact on the biological coagulation cascade, and the practical considerations for its application in research and clinical settings.

Part 1: The Core Mechanism - Chelation of Divalent Cations

The anticoagulant property of K3 EDTA is not enzymatic but rather a direct chemical process known as chelation.[2] EDTA is a potent chelating agent, an aminopolycarboxylic acid with the remarkable ability to form stable, water-soluble complexes with metal ions.[2][3][4]

The Chemistry of Sequestration

The EDTA molecule possesses four carboxyl groups and two amino groups, which act as "claws" or ligands. These groups can form multiple coordination bonds with a single metal ion, effectively encircling it in a stable, ring-like structure called a chelate.[2][4] In blood, the primary target for this action is the divalent calcium ion (Ca²⁺).[5]

When blood enters a collection tube containing K3 EDTA, the anticoagulant dissolves rapidly and begins to sequester the free calcium ions present in the plasma.[6] The EDTA molecule binds to Ca²⁺ in a 1:1 ratio, forming a highly stable EDTA-Ca²⁺ complex.[1][4] This process effectively removes biologically available calcium from the plasma, driving the concentration of free Ca²⁺ to a level where it can no longer participate in enzymatic reactions.[3][4][5]

Caption: K3 EDTA chelates free calcium ions in blood to form a stable, inactive complex.

Part 2: Biological Consequence - Interruption of the Coagulation Cascade

Blood coagulation is a sophisticated cascade of enzymatic reactions involving numerous clotting factors. Calcium ions are an indispensable cofactor for the activation of several of these factors.[2][5] By sequestering Ca²⁺, K3 EDTA effectively brings this cascade to a halt.[1]

Impact on Calcium-Dependent Factors

The coagulation cascade is broadly divided into the intrinsic, extrinsic, and common pathways. Calcium ions are crucial at multiple key steps:

-

Intrinsic Pathway: Activation of Factor IX by Factor XIa and the subsequent activation of Factor X by Factor IXa.

-

Extrinsic Pathway: Formation of the tissue factor-Factor VIIa complex, which activates Factor X.

-

Common Pathway: The activation of prothrombin (Factor II) to thrombin (Factor IIa) by the prothrombinase complex (Factor Xa and Factor Va).[2]

Without sufficient free Ca²⁺, these activation steps are inhibited, preventing the conversion of fibrinogen to fibrin and thus the formation of a stable blood clot.[7] This preserves the blood in a fluid, whole state, making its cellular and plasma components available for analysis.[5]

Caption: K3 EDTA inhibits the coagulation cascade by removing the essential Ca²⁺ cofactor.

Part 3: Practical Applications and Methodological Considerations

The primary application of K3 EDTA is in hematology for tests requiring whole blood, most notably the Complete Blood Count (CBC).[8] Its strong anticoagulant action preserves the morphology and count of red blood cells, white blood cells, and platelets.[6][9]

K3 EDTA vs. K2 EDTA: A Comparative Analysis

While both K2 EDTA (dipotassium salt) and K3 EDTA are effective, there are subtle differences that can influence laboratory choice. The International Council for Standardization in Hematology (ICSH) recommends K2 EDTA as the anticoagulant of choice for most hematological testing.[10]

| Feature | K3 EDTA (Tripotassium) | K2 EDTA (Dipotassium) | Rationale & Field Insights |

| Form | Typically a liquid spray-dried onto tube walls.[11][12][13] | A dry powder spray-dried onto tube walls. | K3 EDTA's higher solubility was historically advantageous.[14] However, the liquid form causes a slight dilution of the blood sample.[12][15] |

| Effect on RBCs | Causes greater red blood cell shrinkage at higher concentrations, leading to a slight decrease in Mean Corpuscular Volume (MCV).[15][16] | Minimal impact on red blood cell morphology and volume.[5] | For highly sensitive morphological studies or precise MCV measurements, K2 EDTA is often preferred to avoid analytical bias.[16] |

| Solubility | Higher solubility in blood.[1][14] | Readily soluble, but slightly less so than K3 EDTA. | The high solubility of both salts ensures rapid anticoagulation upon mixing. |

| Primary Use | General hematology, automated analyzers.[9][17] | Recommended standard for routine hematology and blood counts by ICSH.[10] | While K2 EDTA is the recommended standard, K3 EDTA remains widely and effectively used, especially in automated systems.[9] |

Limitations and Contraindications

The potent chelating action of K3 EDTA makes it unsuitable for certain tests:

-

Coagulation Studies: Tests like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) measure the functionality of the clotting cascade. Since EDTA irreversibly binds calcium, it completely inhibits the process, rendering these tests invalid.[2][6] Sodium citrate (light blue top tubes) is the correct anticoagulant for these assays.

-

Analyte Measurement: K3 EDTA tubes cannot be used for measuring calcium, potassium, or certain enzymes that require divalent cations as cofactors (e.g., alkaline phosphatase).[18][19] The additive itself contains potassium, and it will artificially lower the measured calcium levels.

Part 4: Standard Operating Protocol - Blood Collection with K3 EDTA Tubes

Adherence to a standardized protocol is essential to ensure sample integrity and prevent pre-analytical errors.

Objective: To collect a venous blood sample in a K3 EDTA vacuum tube for routine hematological analysis, ensuring proper anticoagulation and sample quality.

Materials:

-

Personal Protective Equipment (gloves, lab coat)

-

Tourniquet

-

Alcohol prep pads (70% isopropyl alcohol)

-

Appropriate gauge needle and holder/adapter

-

K3 EDTA vacuum blood collection tube (typically with a lavender or purple top)

-

Gauze and bandage

-

Sharps disposal container

Methodology:

-

Patient Identification & Preparation: Verify patient identity using two unique identifiers. Explain the procedure to the patient and ensure they are seated or lying down comfortably.

-

Site Selection & Preparation: Apply the tourniquet 3-4 inches above the selected venipuncture site. Palpate for a suitable vein. Cleanse the site with an alcohol prep pad and allow it to air dry completely.

-

Venipuncture: Perform the venipuncture according to standard phlebotomy procedures.

-

Order of Draw: If multiple tubes are being drawn, adhere to the correct order of draw to prevent cross-contamination of additives. EDTA tubes are typically drawn after serum and heparin tubes but before fluoride tubes.[12]

-

Tube Filling: Allow the vacuum tube to fill to its stated volume. Under-filling the tube results in an improper blood-to-anticoagulant ratio, which can affect results.

-

Immediate Mixing (Critical Step): As soon as the tube is removed from the needle holder, gently invert it 8-10 times. Do not shake. This action is crucial to ensure the K3 EDTA is thoroughly mixed with the blood to prevent the formation of microclots.[1]

-

Labeling: Label the tube immediately with the patient's full name, a unique identification number, date, and time of collection.

-

Post-Procedure: Remove the needle and apply pressure to the site with gauze. Dispose of the needle in a sharps container. Bandage the patient's arm.

-

Transport & Storage: Transport the sample to the laboratory promptly. If analysis is delayed, store the sample according to laboratory guidelines (typically at room temperature for up to 24 hours).[15][20]

Caption: Standard workflow for blood collection using a K3 EDTA tube.

Conclusion

K3 EDTA is a cornerstone anticoagulant in modern diagnostics, particularly in the field of hematology. Its mechanism of action is a direct and powerful process of calcium chelation, which effectively and irreversibly halts the coagulation cascade by removing an essential cofactor.[7][5] This preserves blood cells in a state suitable for accurate counting and morphological analysis.[6][9] Understanding this mechanism, along with the subtle but important differences compared to K2 EDTA and the strict contraindications for its use, is fundamental for researchers, scientists, and laboratory professionals to ensure the highest standards of data integrity and diagnostic accuracy.

References

- K3-EDTA Anticoagulant: A Vital Component of Blood Collection Tubes. (n.d.). Desheng.

- EDTA Anticoagulant: Principles and Applications Explained. (2024, December 17). Siny Medical.

- The Crucial Role of K3-EDTA Anticoagulant in Ensuring Blood Sample Accuracy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- What are EDTA K3 and EDTA K2? (2025, August 16). Siny Medical.

- K3 EDTA Blood Collection Tubes in Transfusion Medicine. (2025, October 31). Siny Medical.

- K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? (2024, November 26). Diatron.

- What Is an EDTA-K3 Tube? – A Complete Guide. (2025, September 12). EDTA Tube For Blood Collection Supply & Information.

- How does EDTA tripotassium anticoagulant work. (2022, December 26). Wuhan Desheng Biochemical Technology Co., Ltd.

- What is the Difference Between K2 EDTA and K3 EDTA. (2024, April 19). MEIDIKE GENE.

- Understanding the Role of EDTA in Blood Collection Tubes. (n.d.). Needle.Tube.

- Uses of Ethylenediaminetetraacetic acid tripotassium salt (EDTA-K3) in blood collection tubes. (n.d.). HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD.

- Anticoagulant for blood collection tubes-Tripotassium EDTA. (2022, September 7). Wuhan Desheng Biochemical Technology Co., Ltd.

- Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics. (n.d.). Phlebotomy Instructor.

- Purpose of Using K2 or K3 EDTA in Blood Collection Tubes? (2025, September 29). Siny Medical.

- Why Choose 5ml K3 EDTA Tubes for Hematology Testing? (2025, June 27). Siny Medical.

- The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! (2024, February 22). Wuhan Desheng Biochemical Technology Co., Ltd.

- Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing. (n.d.). PubMed Central.

- A Deep Dive into Different EDTA Tubes: K2, K3 & Na2 Explained. (2025, September 12). Siny Medical.

- K2- or K3-EDTA: the anticoagulant of choice in routine haematology? (1991). PubMed.

- Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. (1993). PubMed.

- Why is EDTA Preferred for Hematology? (2025, August 30). Siny Medical.

- The Differences EDTA K2 vs EDTA K3 Blood Collection Tubes. (2024, November 27). Siny Medical.

- The Effect of Edta Anticoagulant on Biochemical Tests. (2022, February 25). Seamaty.

- Effect of EDTA K2 and K3 anticoagulants on the complete blood count measured by hematological analyzer. (n.d.). Mednet.gr.

- How Does EDTA Work? | For Blood Collections. (2025, September 17). Siny Medical.

- Interference of blood storage containing K EDTA and K EDTA anticoagulants in the automated analysis of the hemogram. (2020). SciELO.

- Why are EDTA K2 and EDTA K3 anticoagulants of choice in routine hematology. (2022, December 30). Wuhan Desheng Biochemical Technology Co., Ltd.

- Vitamin K and Calcium Chelation in Vascular Health. (2023, November 27). PubMed Central.

Sources

- 1. edtatube.com [edtatube.com]

- 2. edtatube.com [edtatube.com]

- 3. Understanding the Role of EDTA in Blood Collection Tubes [needle.tube]

- 4. The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! [vacutaineradditives.com]

- 5. edtatube.com [edtatube.com]

- 6. edtatube.com [edtatube.com]

- 7. edtatube.com [edtatube.com]

- 8. Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics [needle.tube]

- 9. edtatube.com [edtatube.com]

- 10. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticoagulant for blood collection tubes-Tripotassium EDTAÂ [vacutaineradditives.com]

- 12. sinymedical.com [sinymedical.com]

- 13. scielo.br [scielo.br]

- 14. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 16. mednet.gr [mednet.gr]

- 17. medicoswab.com [medicoswab.com]

- 18. How does EDTA tripotassium anticoagulant work [vacutaineradditives.com]

- 19. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]

- 20. Why are EDTA K2 and EDTA K3 anticoagulants of choice in routine hematology [vacutaineradditives.com]

Chemical properties of Ethylenediaminetetraacetic acid tripotassium salt dihydrate.

An In-depth Technical Guide to the Chemical Properties of Ethylenediaminetetraacetic Acid Tripotassium Salt Dihydrate (K₃EDTA·2H₂O)

Foreword for the Modern Researcher

Ethylenediaminetetraacetic acid (EDTA) and its salts are ubiquitous in the modern laboratory, yet a deep, practical understanding of their specific properties is often assumed rather than taught. This guide is designed for the practicing scientist, researcher, and drug development professional. It moves beyond simple data sheets to provide a synthesized understanding of Tripotassium EDTA Dihydrate (K₃EDTA·2H₂O), focusing on the causality behind its chemical behavior and its direct implications for experimental design and product formulation. As a senior application scientist, my objective is to bridge the gap between raw chemical data and its real-world application, ensuring that every protocol is not just followed, but understood.

Core Identity and Molecular Structure

This compound is a key aminopolycarboxylic acid salt, primarily utilized for its potent ability to sequester metal ions.[1] It is the tripotassium salt form of EDTA, a hexadentate ("six-toothed") ligand, which forms highly stable, water-soluble complexes with a wide range of metal ions.[1][2]

1.1. Chemical and Physical Profile

A summary of the fundamental properties of K₃EDTA·2H₂O is presented below. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | [3][4] |

| Synonyms | EDTA tripotassium salt dihydrate, K₃EDTA, Edathamil | [5][6] |

| CAS Number | 65501-24-8 | [3][5][6] |

| Molecular Formula | C₁₀H₁₇K₃N₂O₁₀ | [3][4][6] |

| Molecular Weight | 442.54 g/mol | [3][6] |

| Appearance | White, odorless, fine crystalline powder | [6][7][8] |

| Melting Point | 182 °C (decomposes) | [6][7] |

| pH | 7.0 - 9.0 (for a 44.3 g/L to 50 g/L solution at 20-25 °C) | [6][7][8] |

| Solubility | Soluble in water and potassium hydroxide solutions.[6][7][9] |

1.2. The Chelation Mechanism: A Structural Perspective

The efficacy of K₃EDTA·2H₂O originates from the structure of the EDTA⁴⁻ anion. This anion possesses six binding sites: two nitrogen atoms and four carboxylate groups. These sites work in concert to envelop a single metal ion, forming a highly stable, cage-like structure known as a chelate complex. This process is fundamental to all its applications.

Caption: Hexadentate chelation of a metal ion by the EDTA anion.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties is essential for formulation, storage, and application.

2.1. Solubility Profile

K₃EDTA·2H₂O exhibits high solubility in aqueous solutions, a key advantage over its parent acid form.[6][7][9] For instance, a 0.1 M solution can be prepared at 20°C, yielding a clear, colorless solution.[6][7] The tripotassium salt generally offers better solubility compared to the dipotassium and disodium salt forms, especially in neutral to alkaline conditions.[10] This high solubility is critical for preparing concentrated stock solutions in laboratory and industrial settings. It is, however, practically insoluble in most organic solvents.

2.2. pH and Its Influence on Chelation

The pH of an aqueous solution of K₃EDTA·2H₂O is typically in the neutral to slightly alkaline range (pH 7-9).[6][7] This is a crucial parameter, as the chelating ability of EDTA is highly pH-dependent. The four carboxylic acid groups of EDTA have different pKa values. At lower pH values, the carboxylate groups become protonated, reducing the anion's ability to bind metal ions. The stability of metal-EDTA complexes generally increases as the pH rises, making K₃EDTA particularly effective in neutral and alkaline environments. Its near-neutral pH makes it an excellent choice for biological applications, such as an anticoagulant, where it won't significantly alter the pH of the blood sample.

2.3. Stability and Storage

K₃EDTA·2H₂O is a stable solid under recommended storage conditions.[11] However, several factors must be considered:

-

Hygroscopicity: Like many salts, it can absorb moisture from the air. Therefore, it must be stored in a tightly sealed container in a cool, dry place to prevent caking and maintain its free-flowing powder form.[12]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[5][9] Contact with certain metals like aluminum, zinc, and copper alloys should be avoided, as it can lead to corrosion.[9][11]

-

Thermal Decomposition: When heated to decomposition (around 182°C), it can emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][6]

A properly stored, unopened container of K₃EDTA·2H₂O can have a shelf life of several years.[8][12]

Analytical Protocols for Quality Assurance

For researchers and drug development professionals, verifying the quality and purity of K₃EDTA·2H₂O is a non-negotiable step. The following protocols represent a self-validating system for quality control.

3.1. Assay Determination via Complexometric Titration

The most common method for determining the purity of K₃EDTA salts is by complexometric titration. This method directly measures the chelating capacity of the material.

Principle: A known quantity of K₃EDTA·2H₂O is titrated with a standardized solution of a metal ion (e.g., zinc chloride, ZnCl₂) for which it has a high affinity. A metallochromic indicator, which changes color in the presence of free metal ions, is used to determine the endpoint.

Detailed Protocol:

-

Preparation of the Sample Solution: Accurately weigh approximately 0.1 g of the K₃EDTA·2H₂O sample (to 0.0001 g).[13]

-

Dissolve the sample in ~70 mL of deionized water in an Erlenmeyer flask.

-

Buffering: Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[13] This ensures the stability of the metal-indicator complex and the metal-EDTA complex.

-

Indicator Addition: Add 5 drops of a suitable indicator, such as Eriochrome Black T.[13] The solution will turn a specific color (e.g., wine red) as the indicator complexes with the small amount of metal ions present or added.

-

Titration: Titrate the solution with a standardized 0.025 mol/L zinc chloride (ZnCl₂) solution until the endpoint is reached, indicated by a sharp color change (e.g., to a distinct red-purple).[13]

-

Calculation: The purity is calculated based on the volume of the titrant used, its concentration, and the initial mass of the K₃EDTA·2H₂O sample.

Caption: Workflow for purity assay of K₃EDTA·2H₂O by titration.

3.2. Other Quality Control Specifications

For pharmaceutical and high-purity applications, additional tests are crucial.

| Test | Specification | Rationale | Source(s) |

| Clarity & Color of Solution | A 10% solution in water is clear and colorless. | Ensures absence of insoluble impurities. | [14] |

| Water Content (Karl Fischer) | 7.0% - 9.0% | Verifies the dihydrate form of the salt. | [8] |

| Heavy Metals (as Pb) | ≤ 10 ppm (or 0.002%) | Critical for safety in biological and pharmaceutical applications. | [8][14] |

| Iron (Fe) | ≤ 10 ppm (or 0.001%) | Iron can catalyze oxidative degradation in formulations. | [8][14] |

| Identification (FTIR) | Conforms to reference spectrum. | Confirms the chemical identity and structure of the compound. | [4] |

Field-Proven Applications in Science and Drug Development

The chemical properties of K₃EDTA·2H₂O directly translate into its diverse applications.

-

Anticoagulant in Hematology: This is one of its primary uses. K₃EDTA prevents blood coagulation by chelating calcium ions (Ca²⁺), which are essential cofactors in the clotting cascade.[] It is often preferred over K₂EDTA in liquid form due to its higher solubility and neutral pH, which helps maintain cellular morphology, though it may lead to slight sample dilution.

-

Stabilizer in Pharmaceutical Formulations: Trace metal ions can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), reducing shelf life and efficacy. K₃EDTA acts as a stabilizer by sequestering these catalytic metal ions, thereby protecting the API.[][16]

-

Biochemical Reagent and Enzyme Inhibitor: Many enzymes, particularly nucleases (DNases, RNases), require divalent metal ions like Mg²⁺ or Mn²⁺ for their activity. In molecular biology applications like DNA/RNA extraction and PCR, K₃EDTA is added to buffers to chelate these ions, inactivating the nucleases and protecting the nucleic acids from degradation.[6][] It is also used to eliminate the inhibition of other enzyme-catalyzed reactions that might be caused by trace heavy metal contaminants.[6][7][9]

-

Drug Delivery Systems: Research has explored the use of EDTA in advanced drug delivery systems. For instance, it can be used to create gradients for loading certain drugs into liposomes, potentially enhancing therapeutic effects and reducing cytotoxicity.[16]

Safety, Handling, and Storage

As a laboratory chemical, K₃EDTA·2H₂O requires proper handling to ensure personnel safety.

-

Primary Hazards: It is classified as causing skin and serious eye irritation.[5][17] It may also cause respiratory irritation if inhaled as a dust.[5][17] Some classifications note that it may cause damage to organs (specifically the respiratory tract) through prolonged or repeated inhalation exposure.[18][19]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, gloves, and a lab coat, is mandatory.[17] If significant dust is generated, a NIOSH-approved dust mask (e.g., N95) should be used.

-

Handling: Handle in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust formation and inhalation.[17][18] Avoid contact with skin, eyes, and clothing.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[5][18]

References

-

PubChem. (n.d.). EDTA tripotassium salt dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dipotassium EDTA dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediaminetetraacetic acid, tripotassium salt dihydrate. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

-

Hubei Xindesheng Material Technology Co., Ltd. (n.d.). The process of chelating metal ions with EDTA dipotassium. Retrieved from [Link]

-

Desheng. (n.d.). Practical Uses of Edta Tripotassium Salt in Everyday Life. Retrieved from [Link]

-

Desheng. (2022). What is the purity testing method of EDTA Tripotassium?. Retrieved from [Link]

-

RX SOL. (n.d.). EDTA TRI POTASSIUM SALT DIHYDRATE. Retrieved from [Link]

-

SpectraBase. (n.d.). EDTA, dipotassium salt, dihydrate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Thermo Scientific Chemicals. (n.d.). This compound, 99%. Retrieved from [Link]

-

Avantor. (2017). Certificate of Analysis: Edetate Disodium, U.S.P.. Retrieved from [Link]

-

Loba Chemie. (n.d.). ETHYLENEDIAMINE TETRAACETIC ACID TRIPOTASSIUM SALT DIHYDRATE Extra Pure. Retrieved from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Applications and Differences of Dipotassium Ethylenediaminetetraacetic Acid and Tripotassium Edta. Retrieved from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Applications of Dipotassium Ethylenediaminetetraacetic Acid (EDTA) in Clinical Laboratories. Retrieved from [Link]

-

Li, Y., et al. (2016). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. International Journal of Nanomedicine, 11, 6473–6484. Retrieved from [Link]

-

Desheng. (n.d.). New Desheng teaches you how to prepare and add the EDTA tripotassium?. Retrieved from [Link]

-

Desheng. (n.d.). Which effect is better, EDTA dipotassium or EDTA tripotassium?. Retrieved from [Link]

-

FAO/WHO Expert Committee on Food Additives. (n.d.). Disodium Ethylenediaminetetraacetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Ethylenediamine tetraacetic acid tripotassium salt dihydrate, 100 g. Retrieved from [Link]

-

Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International Journal of Toxicology, 21 Suppl 2, 95-142. Retrieved from [Link]

-

Chemignition. (2025). Disodium EDTA Storage Conditions & Shelf Life | Packaging Guide. Retrieved from [Link]

Sources

- 1. EDTA TRI POTASSIUM SALT DIHYDRATE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 2. thomassci.com [thomassci.com]

- 3. EDTA tripotassium salt dihydrate | C10H17K3N2O10 | CID 2733162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 50 g | Request for Quote [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 65501-24-8 [chemicalbook.com]

- 8. 65501-24-8 CAS | ETHYLENEDIAMINE TETRAACETIC ACID TRIPOTASSIUM SALT DIHYDRATE | Inorganic Salts | Article No. 03734 [lobachemie.com]

- 9. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. shivchem.com [shivchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemignition.com [chemignition.com]

- 13. What is the purity testing method of EDTA Tripotassium? [vacutaineradditives.com]

- 14. 209745000 [thermofisher.com]

- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com [carlroth.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

Tripotassium EDTA dihydrate structure and formula.

An In-Depth Technical Guide to Tripotassium EDTA Dihydrate for Researchers and Drug Development Professionals

Abstract

Tripotassium ethylenediaminetetraacetic acid dihydrate (K3 EDTA dihydrate) is a pivotal aminopolycarboxylic acid and chelating agent with extensive applications across scientific research, clinical diagnostics, and pharmaceutical development. Primarily recognized for its role as an anticoagulant in hematology, its utility extends to the stabilization of biopharmaceutical formulations and the mitigation of enzymatic reactions inhibited by metal ions. This guide provides a comprehensive exploration of the structure, formula, physicochemical properties, and mechanism of action of K3 EDTA dihydrate. It further details its critical applications, provides validated experimental protocols, and offers a comparative analysis against other common anticoagulants, serving as an essential resource for scientists and researchers.

Introduction to Chelating Agents and the Role of K3 EDTA

Chelating agents are chemical compounds capable of forming multiple coordinate bonds with a single central metal ion, effectively creating a stable, ring-like structure known as a chelate. This sequestration of metal ions is fundamental to numerous biological and chemical processes. In the biomedical field, the control of metal ion concentration is critical. Divalent cations, particularly calcium (Ca²⁺), are essential cofactors in the enzymatic cascade that leads to blood coagulation.[1] The strategic removal of these ions provides a powerful mechanism for preventing blood clotting in vitro, which is indispensable for a vast array of hematological analyses and molecular diagnostics.

Ethylenediaminetetraacetic acid (EDTA) is arguably the most ubiquitous chelating agent used for this purpose.[1] While available in various salt forms, the potassium salts—dipotassium (K2) and tripotassium (K3) EDTA—are preferred in clinical hematology over sodium salts due to their superior solubility.[2][3] Tripotassium EDTA, in particular, is widely used and is the focus of this technical guide.

Chemical Properties and Structure of Tripotassium EDTA Dihydrate

A thorough understanding of the molecular characteristics of K3 EDTA is essential for its proper application.

Molecular Formula and Structure

-

Molecular Formula: C₁₀H₁₃K₃N₂O₈·2H₂O[4]

-

IUPAC Name: tripotassium 2-({2-[bis(carboxylatomethyl)amino]ethyl}(carboxymethyl)amino)acetate dihydrate[5]

The structure consists of an ethylenediamine backbone with four carboxymethyl groups. In the tripotassium salt form, three of the four carboxylic acid protons are replaced by potassium ions. The dihydrate designation indicates the presence of two water molecules of crystallization within the solid crystal lattice.

References

- 1. edtatube.com [edtatube.com]

- 2. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 65501-24-8 CAS | ETHYLENEDIAMINE TETRAACETIC ACID TRIPOTASSIUM SALT DIHYDRATE | Inorganic Salts | Article No. 03734 [lobachemie.com]

- 5. L11991.18 [thermofisher.com]

- 6. EDTA tripotassium salt dihydrate | C10H17K3N2O10 | CID 2733162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 乙二胺四乙酸 三钾盐 二水合物 - EDTA 三钾盐, 乙二胺四乙酸三钾 二水合物 [sigmaaldrich.cn]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tripotassium ethylenediaminetetraacetic acid (K3 EDTA) is a cornerstone of the modern diagnostic and research laboratory. As a potent anticoagulant, its primary role is to preserve the integrity of whole blood samples, enabling a vast array of downstream analyses. This guide provides an in-depth technical exploration of K3 EDTA's mechanism of action, its principal applications in hematology and molecular diagnostics, and the critical best practices required to ensure data integrity. We will dissect the causality behind its selection for specific assays, offer validated protocols for its use, and provide a comparative analysis against its common counterpart, K2 EDTA, to empower laboratory professionals in making informed decisions for their experimental workflows.

The Fundamental Mechanism: Irreversible Chelation of Divalent Cations

The efficacy of K3 EDTA as an anticoagulant is rooted in its fundamental chemical property as a chelating agent. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively sequestering it from solution.[1] In the context of blood, its target is the calcium ion (Ca²+).

Calcium is an indispensable cofactor for multiple enzymatic reactions within the coagulation cascade. By irreversibly binding to calcium ions, K3 EDTA removes this critical component, thereby halting the cascade and preventing the formation of a fibrin clot.[2][3] This preservation of blood in its liquid state is paramount for most hematological and cellular analyses.

Caption: K3 EDTA chelates calcium ions, preventing their participation in the coagulation cascade.

Core Application I: The Cornerstone of Hematology

K3 EDTA is the anticoagulant of choice for a majority of routine hematological tests due to its exceptional ability to preserve the morphology and integrity of blood cells.[4][5]

Complete Blood Count (CBC)

The CBC is the most frequent application, providing quantitative analysis of red blood cells, white blood cells, and platelets.[6][7] K3 EDTA ensures these cells remain in suspension and structurally intact for accurate counting by automated analyzers.[5][8]

Peripheral Blood Smear

For morphological examination of blood cells to diagnose conditions like anemia or leukemia, a peripheral blood smear is prepared.[7] K3 EDTA-anticoagulated blood is ideal as it maintains cellular integrity, allowing for clear microscopic evaluation.[7]

Additional Hematological Assays

-

Erythrocyte Sedimentation Rate (ESR): Measures the rate at which red blood cells settle, serving as a non-specific marker of inflammation.[9]

-

Hemoglobin A1c (HbA1c): Used to monitor long-term glycemic control in diabetic patients.[9]

| Parameter | K2 EDTA | K3 EDTA | Rationale and Field Insights |

| Form in Tube | Spray-dried powder | Liquid solution (typically) | The liquid form of K3 EDTA can lead to a minor dilution (1-2%) of the blood sample, which may slightly lower directly measured parameters like hemoglobin and cell counts.[10] |

| Effect on RBCs | Minimal cell shrinkage | Greater cell shrinkage with increasing concentration | K3 EDTA is more hypertonic, causing a more pronounced decrease in Mean Corpuscular Volume (MCV) compared to K2 EDTA.[10] The International Council for Standardization in Haematology (ICSH) recommends K2 EDTA for this reason.[10] |

| Clinical Use | Widely recommended, especially for automated analyzers | Still widely used, effective for routine hematology | While K2 EDTA is often preferred technically, studies show no clinically significant differences for most routine CBC parameters when tubes are filled correctly.[10] Laboratory validation is key when using or switching between tube types.[11][12] |

Protocol 1: Whole Blood Collection for Hematological Analysis

-

Verification: Confirm the patient's identity and the requested tests. Select a K3 EDTA tube (typically with a lavender/purple cap) and verify its expiration date.[3][13]

-

Phlebotomy: Perform venipuncture according to institutional standard operating procedures.

-

Filling: Allow the vacuum tube to fill to its stated volume. An incorrect blood-to-anticoagulant ratio is a major source of pre-analytical error and can affect results.[14]

-

Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[15] Causality: Failure to mix promptly can lead to microclot formation, which can block instrument apertures and cause erroneous cell counts. Vigorous shaking must be avoided as it can induce hemolysis and cellular damage.[15]

-

Labeling & Transport: Label the specimen at the point of collection. Transport to the laboratory according to established stability guidelines. CBCs should ideally be run within 6 hours if stored at room temperature.[7]

Core Application II: Sample Preservation for Molecular Diagnostics

The utility of K3 EDTA extends beyond cell counting into the realm of molecular biology. Blood collected in K3 EDTA tubes is a primary source material for nucleic acid analysis.

DNA and RNA Integrity

K3 EDTA preserves the integrity of DNA and RNA, making it suitable for a variety of downstream applications.[7][9] It achieves this not only by preventing clotting, which would trap nucleic acids, but also by chelating magnesium ions (Mg²+). Mg²+ is a necessary cofactor for DNases and RNases, enzymes that degrade DNA and RNA. By sequestering Mg²+, EDTA helps to inactivate these enzymes, protecting the genetic material.[]

This makes K3 EDTA-preserved samples highly suitable for:

Caption: Standard workflow from K3 EDTA sample collection to molecular analysis.

Protocol 2: High-Level Workflow for DNA Extraction from K3 EDTA Blood

-

Sample Preparation: Aliquot the required volume of well-mixed K3 EDTA whole blood into a processing tube.

-

Red Blood Cell Lysis: Add an RBC lysis buffer to selectively break open red blood cells, which lack a nucleus and contain minimal genomic DNA. Centrifuge to pellet the nucleated white blood cells.

-

Cell Lysis: Resuspend the white blood cell pellet in a cell lysis buffer containing detergents and proteases (e.g., Proteinase K) to break down cellular membranes and proteins, releasing the DNA.

-

DNA Precipitation: Precipitate the DNA from the lysate using isopropanol or ethanol.

-

Washing & Elution: Wash the precipitated DNA pellet with ethanol to remove residual salts and contaminants. Air-dry the pellet and resuspend it in a suitable elution buffer (e.g., Tris-EDTA buffer) for stable, long-term storage.

Limitations and Contraindications: A Self-Validating Approach

Understanding when not to use K3 EDTA is as critical as knowing its applications. Its mechanism of action makes it unsuitable for several key laboratory tests.

-

Coagulation Studies (e.g., PT, aPTT): The primary purpose of these tests is to measure the functionality of the coagulation cascade. K3 EDTA's irreversible chelation of calcium completely inhibits this cascade, rendering the sample useless for these assays.

-

Clinical Chemistry: K3 EDTA is contraindicated for the measurement of several analytes:

-

Calcium: The EDTA will have chelated all available calcium, leading to falsely low or undetectable levels.[2]

-

Potassium: The "K3" in K3 EDTA stands for tripotassium. The additive itself contains a high concentration of potassium, which will lead to a falsely and dramatically elevated result.[2]

-

Certain Enzymes: Some enzymes, such as alkaline phosphatase (ALP), require divalent cations like Mg²+ or Zn²+ as cofactors. EDTA will chelate these ions, inhibiting enzyme activity and causing falsely low results.[17]

-

A trustworthy laboratory system always validates the correct collection tube for the ordered test. Using a K3 EDTA tube for these tests represents a significant pre-analytical error.

Conclusion: The Indispensable Role of a Versatile Anticoagulant

K3 EDTA dihydrate is a vital tool in both clinical diagnostics and life science research. Its powerful and irreversible chelation of calcium ions makes it an exceptional anticoagulant for preserving the cellular and molecular components of blood. It remains the standard for most hematological analyses, particularly the complete blood count, and is a reliable choice for the preservation of nucleic acids for molecular diagnostics. However, professionals must remain vigilant of its contraindications, particularly in coagulation and clinical chemistry, to prevent pre-analytical errors. By understanding the core mechanisms, adhering to validated protocols, and recognizing its limitations, researchers and scientists can continue to leverage K3 EDTA to generate accurate and reliable data.

References

- The Crucial Role of K3-EDTA Anticoagulant in Ensuring Blood Sample Accuracy. (Source: Google Search Result)

- What are EDTA K3 and EDTA K2?. (2025-08-16). Siny Medical.

- What is the Difference Between K2 EDTA and K3 EDTA. (2024-04-19). MEIDIKE GENE.

- Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics. (Source: Google Search Result)

- EDTA K2 vs K3: Unveiling Differences, Uses, and Benefits. (2024-11-27). (Source: Google Search Result)

- What is the difference between K2 Ethylenediaminetetraacetic acid (EDTA) and K3 Ethylenediaminetetraacetic acid (EDTA) tubes?. (2025-03-31). Dr.Oracle.

- What is the Difference Between K2 EDTA and K3 EDTA. (2022-05-07). SKG Medical.

- EDTA Test Tubes with K3 for blood tests. FL Medical.

- Why Choose 5ml K3 EDTA Tubes for Hematology Testing?. (2025-06-27). Siny Medical.

- Uses of Ethylenediaminetetraacetic acid tripotassium salt (EDTA-K3) in blood collection tubes.

- How does EDTA tripotassium anticoagulant work. (2022-12-26). (Source: Google Search Result)

- K3EDTA Vacuum Tubes Validation for Routine Hematological Testing. (Source: Google Search Result)

- K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences. (2025-08-21). KDL.

- Anticoagulant EDTA K3 Solution Preparation Sprayed on Vacuum Blood Collection Vessels. (2023-09-04). (Source: Google Search Result)

- Why is EDTA Preferred for Hematology?. (2025-08-30). (Source: Google Search Result)

- K(3)EDTA Vacuum Tubes Validation for Routine Hematological Testing. (2012-07-24). PubMed.

- K3EDTA Vacuum Tubes Validation for Routine Hematological Testing. (2025-11-15).

- The Effect of Edta Anticoagulant on Biochemical Tests. (2022-02-25).

- EDTA in Blood Sample Preservation: The Science Accuracy. (2025-07-08). (Source: Google Search Result)

- What Is an EDTA-K3 Tube? – A Complete Guide. (2025-09-12).

- K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing?. (2024-11-26).

- How to prepare EDTA as anticoagulant for human blood collection?. (2014-12-05).

- Interference of blood storage containing K EDTA and K EDTA anticoagulants in the autom

- Introduction to k2 edta and k3 edta.

- Purpose of Using K2 or K3 EDTA in Blood Collection Tubes?. (2025-09-29). (Source: Google Search Result)

- EDTA Tubes Top Quality Control Tips for Accurate Blood Tests. (2025-07-21). (Source: Google Search Result)

- New Desheng teaches you how to prepare and add the EDTA tripotassium?. (Source: Google Search Result)

- EFFECTS OF ANTICOAGULANTS ON BLOOD CELLS MORPHOLOGY AND BIOCHEMISTRY. (2024-03-14). Biological and Clinical Sciences Research Journal.

- Application of EDTA in experimental research and molecular biology. (2024-09-02). BOC Sciences.

- MiniCollect® K3E K3EDTA Tubes Instructions for use. (Source: Google Search Result)

- How Long Can Blood Be Stored in EDTA Tubes? – Storage. (2025-06-19). Siny Medical.

- EDTA Anticoagulants. Sarstedt.com.

- K2- or K3-EDTA: the anticoagulant of choice in routine haem

- How to Choose the Best EDTA Tube K3 for Blood Collection: Buying Guide. (2025-12-03). SmartBuy.

- What are the quality control measures for K3 EDTA blood tubes?. (2025-08-07). YONGKANG.

- PREPARATION OF EDTA ANTICOAGULANT TUBE-Haem

- EDTA Tubes and Molecular Diagnostics: Complete Guide 2025. (2025-09-19). (Source: Google Search Result)

- Bio-One Lab Minute. (Source: Google Search Result)

Sources

- 1. b-i-p.co.th [b-i-p.co.th]

- 2. How does EDTA tripotassium anticoagulant work [vacutaineradditives.com]

- 3. kdlnc.com [kdlnc.com]

- 4. sinymedical.com [sinymedical.com]

- 5. edtatube.com [edtatube.com]

- 6. Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics [needle.tube]

- 7. edtatube.com [edtatube.com]

- 8. edtatube.com [edtatube.com]

- 9. EDTA Test Tubes with K3 for blood tests | FL Medical [flmedical.com]

- 10. What is the Difference Between K2 EDTA and K3 EDTA ? - Zhejiang SKG Medical Technology Co.,Ltd [skgmed.com]

- 11. K3EDTA Vacuum Tubes Validation for Routine Hematological Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. K(3)EDTA Vacuum Tubes Validation for Routine Hematological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gbo.com [gbo.com]

- 14. How to Choose the Best EDTA Tube K3 for Blood Collection: Buying Guide [smartbuy.alibaba.com]

- 15. edtatube.com [edtatube.com]

- 17. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]

Solubility characteristics of K3 EDTA in aqueous solutions.

An In-depth Technical Guide to the Solubility Characteristics of K3 EDTA in Aqueous Solutions

Abstract

Tripotassium Ethylenediaminetetraacetic acid (K3 EDTA) is a pivotal chelating agent with extensive applications in hematology, molecular biology, and pharmaceutical sciences. Its efficacy, particularly as an anticoagulant, is fundamentally dictated by its solubility characteristics in aqueous media. This guide provides a comprehensive exploration of the physicochemical principles governing K3 EDTA solubility. We will delve into the intrinsic factors of its molecular structure and the extrinsic influences of pH and temperature. Furthermore, this document furnishes detailed, field-proven protocols for the preparation of stable K3 EDTA solutions, discusses the implications of solubility on its primary applications, and outlines methods for analytical validation, offering a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Central Role of K3 EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful aminopolycarboxylic acid known for its ability to sequester di- and trivalent metal ions.[] The tripotassium salt, K3 EDTA (CAS No: 65501-24-8), is a preferred variant in many biomedical applications, most notably as an anticoagulant for preserving whole blood for hematological analysis.[2][3] Its primary mechanism of action involves the chelation of calcium ions (Ca²⁺) in a blood sample.[4] Since calcium is a critical cofactor in the enzymatic cascade of blood coagulation, its sequestration by EDTA effectively halts this process, preserving the blood in a liquid state and maintaining the morphology and count of cellular components for accurate analysis.[5]

The effectiveness of K3 EDTA is inextricably linked to its high solubility and rapid dissolution rate in aqueous solutions, which ensures immediate and uniform anticoagulant action upon blood collection. This guide will dissect these solubility characteristics from both a theoretical and practical standpoint.

Physicochemical Properties and Intrinsic Solubility

K3 EDTA is typically supplied as a white, odorless, crystalline powder.[3] The dihydrate form (K3C₁₀H₁₃N₂O₈·2H₂O) has a molecular weight of 442.54 g/mol .[6] Its intrinsic chemical structure, featuring three potassium counter-ions, renders it significantly more soluble in water compared to its disodium (K2 EDTA) or free acid counterparts.[7][8] This high solubility is a key advantage, facilitating the preparation of concentrated stock solutions and ensuring rapid dispersal in biological samples.

Table 1: Key Solubility and Physicochemical Properties of K3 EDTA

| Property | Value / Description | Reference(s) |

| Appearance | White crystalline powder | [2][3] |

| CAS Number | 65501-24-8 (dihydrate) | [2][6] |

| Molecular Weight | 442.54 g/mol (dihydrate) | [6] |

| Solubility in Water | ≥ 60% (w/v) or ≥ 600 g/L at 25°C | [3][9] |

| pH of 5% Solution | 7.3 ± 1.0 | [3][10] |

| Stability | Stable at room temperature in aqueous solution | [3] |

The Critical Influence of pH on EDTA Solubility

The solubility of any EDTA salt is profoundly dependent on the pH of the aqueous medium. The EDTA molecule has four carboxylic acid groups and two amine groups, leading to different protonated species depending on the pH. The free acid form (H₄Y) is poorly soluble in water. As the pH increases, the carboxylic acid groups sequentially deprotonate, creating anionic species (H₃Y⁻, H₂Y²⁻, HY³⁻, and Y⁴⁻) that are progressively more soluble due to their increased polarity.[11][12]

The high solubility of K3 EDTA is partly due to the fact that its solutions are naturally neutral to slightly alkaline, a pH range where the more soluble, deprotonated forms of EDTA predominate.[3][10] This contrasts with K2 EDTA, which forms a more acidic solution.[7] The fully deprotonated species (Y⁴⁻), which is most prevalent at high pH, is the most effective form for chelating metal ions.[12]

Caption: Speciation of EDTA as a function of increasing solution pH.

Factors Affecting Dissolution

While K3 EDTA is highly soluble, several factors can influence the rate and efficiency of its dissolution in a laboratory setting:

-

Temperature: While K3 EDTA is stable at room temperature, moderate heating can be employed to accelerate the dissolution process when preparing concentrated solutions. However, excessive temperatures (>175°C) should be avoided as they can lead to thermal degradation and hydrolytic fission of the EDTA molecule.[13][14]

-

Agitation: Continuous stirring or agitation is crucial for ensuring rapid and uniform dissolution, preventing the formation of localized supersaturated regions and powder clumps.[15]

-

Solvent Purity: The use of high-purity, deionized, or distilled water is essential.[9] The presence of extraneous ions in tap water can potentially interact with the EDTA and affect the final solution's properties.

-

Particle Size: A finer powder will have a greater surface area, generally leading to a faster dissolution rate compared to coarse granules.

Experimental Protocol: Preparation of a K3 EDTA Stock Solution

This protocol describes a self-validating method for preparing a standardized K3 EDTA solution, a critical reagent for consistent experimental outcomes. The causality behind each step is explained to ensure both accuracy and understanding.

Materials and Equipment

-

K3 EDTA dihydrate powder (≥99% purity)

-

High-purity deionized or distilled water

-

Analytical balance (accurate to 0.0001 g)

-

Class A volumetric flasks and pipettes

-

Beakers and magnetic stirrer with stir bars

-

Calibrated pH meter

Caption: Workflow for preparing a validated K3 EDTA aqueous solution.

Step-by-Step Methodology

-

Calculation and Weighing: Calculate the required mass of K3 EDTA dihydrate powder based on your target concentration and final volume. Use an analytical balance to weigh the precise amount onto weighing paper.

-

Causality: Gravimetric measurement is the most accurate basis for concentration. Precision at this stage minimizes error propagation.

-

-

Initial Dissolution: Add approximately 80% of the final required volume of deionized water to a clean beaker containing a magnetic stir bar. Begin stirring to create a vortex and slowly add the weighed K3 EDTA powder.[9]

-

Causality: Adding the solute to the vortex of the solvent prevents clumping and maximizes the surface area for dissolution, increasing the rate significantly.[15]

-

-

Complete Dissolution & Transfer: Continue stirring until all the powder has completely dissolved, resulting in a clear solution. Quantitatively transfer the solution from the beaker into a Class A volumetric flask of the appropriate size. Rinse the beaker several times with small volumes of deionized water, adding each rinse to the volumetric flask to ensure no solute is lost.

-

Causality: Class A volumetric flasks are calibrated to a high degree of accuracy for containing a specific volume at a standard temperature. The rinsing step is critical for ensuring the entire weighed mass of the solute is included in the final volume.

-

-

Final Volume Adjustment: Once the solution has cooled to room temperature, carefully add deionized water until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Causality: Volumetric glassware is calibrated for use at a specific temperature (usually 20°C). Adjusting the volume while the solution is warm would lead to a lower concentration once it cools and contracts.

-

-

Homogenization: Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

-

Causality: Simple swirling is insufficient. Inversion is required to mix the denser solution at the bottom with the less concentrated solvent at the top.

-

-

Validation and Storage: For critical applications, the exact concentration can be verified by titrating against a primary standard, such as zinc or calcium carbonate.[16] Measure the final pH. Store the solution in a clearly labeled, sealed container at room temperature or 4°C for enhanced long-term stability.[17]

Implications in Key Applications

Hematology

In blood collection tubes, the high and rapid solubility of K3 EDTA is paramount. Upon phlebotomy, the blood entering the tube must immediately mix with the anticoagulant. The fast dissolution of spray-dried K3 EDTA on the tube's inner wall ensures that the chelation of Ca²⁺ is instantaneous and uniform throughout the sample, effectively preventing the formation of microclots which can interfere with automated hematology analyzers.[5]

Caption: Mechanism of K3 EDTA as an anticoagulant via calcium chelation.

Drug Development and Formulation

In pharmaceutical formulations, EDTA salts can act as stabilizers.[] By chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), K3 EDTA can enhance the shelf-life and stability of a drug product. Its high water solubility makes it easy to incorporate into aqueous-based formulations like injectables or ophthalmic solutions. Furthermore, EDTA has been explored in drug delivery systems, such as improving the stability and drug loading of liposomes.[18]

Conclusion

The solubility of K3 EDTA in aqueous solutions is a cornerstone of its utility in science and medicine. Governed by its intrinsic chemical structure and heavily influenced by solution pH, its high solubility and rapid dissolution kinetics are directly responsible for its efficacy as a premier anticoagulant. For researchers and developers, a thorough understanding of these characteristics, coupled with the application of rigorous and validated preparation protocols, is essential for ensuring data integrity, experimental reproducibility, and the development of stable, effective products.

References

-

Hubei new desheng materials technology co,. ltd. (n.d.). Tripotassium EDTA has high solubility. Retrieved from [Link]

-

SHIV CHEM INDUSTRIES. (n.d.). Tripotassium EDTA for Water Treatment in India. Retrieved from [Link]

-

Desheng. (n.d.). What is the appearance performance of EDTA tripotassium?. Retrieved from [Link]

-

Desheng. (n.d.). What is the solubility of potassium ethylenediaminetetraacetic acid. Retrieved from [Link]

-

Desheng. (n.d.). What are the differences between EDTA K2 and EDTA K3 in Applications. Retrieved from [Link]

-

Siny Medical. (2025). What are EDTA K3 and EDTA K2?. Retrieved from [Link]

-

YONGKANG. (2025). What are the quality control measures for K3 EDTA blood tubes?. Retrieved from [Link]

-

Hubei new desheng materials technology co,. ltd. (n.d.). Introduction to k2 edta and k3 edta. Retrieved from [Link]

-

Malayan, M. (2014). How to prepare EDTA as anticoagulant for human blood collection?. ResearchGate. Retrieved from [Link]

-

KDL. (2025). K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences. Retrieved from [Link]

-

Desheng. (n.d.). New Desheng teaches you how to prepare and add the EDTA tripotassium?. Retrieved from [Link]

-

Desheng. (2023). Anticoagulant EDTA K3 Solution Preparation Sprayed on Vacuum Blood Collection Vessels. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). EDTA in Pharmaceuticals: Applications and Sourcing. Retrieved from [Link]

-

Unknown. (n.d.). Supplementary Method 14 - Preparation of 0.2M EDTA pH 8.0. Retrieved from [Link]

-

Desheng. (n.d.). How to add EDTA dipotassium salt solution to blood collection tubes for anticoagulation. Retrieved from [Link]

-

ResearchGate. (2025). Thermal degradation of EDTA chelates in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2014). Can someone explain why EDTA needs basic condition for dissolving?. Retrieved from [Link]

-

Siny Medical. (2025). A Deep Dive into Different EDTA Tubes: K2, K3 & Na2 Explained. Retrieved from [Link]

-

Wuhan Desheng Biochemical Technology Co., Ltd. (2024). The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry!. Retrieved from [Link]

-

Goossens, W., et al. (n.d.). Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing. PubMed Central. Retrieved from [Link]

-

Zhang, H., et al. (n.d.). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. PubMed Central. Retrieved from [Link]

-

Hovey, J.K., et al. (n.d.). Apparent and partial molar heat capacities and volumes of aqueous EDTA4-, HEDTA3-, H2EDTA2-, N ~ EDTA. Canadian Science Publishing. Retrieved from [Link]

-

Vrtaric, A., et al. (n.d.). K2-EDTA and K3-EDTA Greiner Tubes for HbA1c Measurement. SciSpace. Retrieved from [Link]

-

Desheng. (n.d.). K3-EDTA Anticoagulant: A Vital Component of Blood Collection Tubes. Retrieved from [Link]

-

ResearchGate. (2018). Why is ethylenediaminetetraacetic acid (EDTA) so difficult to dissolve in the water?. Retrieved from [Link]

-

FL Medical. (n.d.). EDTA Test Tubes with K3 for blood tests. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics of aqueous EDTA systems. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Titer determination of EDTA. Retrieved from [Link]

-

ResearchGate. (2019). Is EDTA soluble in aqueous medium pH 2-3 ?. Retrieved from [Link]

-

PubChem. (2025). EDTA tripotassium salt dihydrate. Retrieved from [Link]

-

Goldberg, F., & Abramovich, A. (n.d.). The possible role of pH changes during EDTA demineralization of teeth. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic parameters for the complexation of technetium(IV) with EDTA. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Ethylenediaminetetraacetic acid tripotassium salt dihydrate, 99% 50 g. Retrieved from [Link]

Sources

- 2. shivchem.com [shivchem.com]

- 3. What is the appearance performance of EDTA tripotassiumï¼ [vacutaineradditives.com]

- 4. The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! [vacutaineradditives.com]

- 5. sinymedical.com [sinymedical.com]

- 6. EDTA tripotassium salt dihydrate | C10H17K3N2O10 | CID 2733162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What are the differences between EDTA K2 and EDTA K3 in Applications [vacutaineradditives.com]

- 8. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticoagulant EDTA K3 Solution Preparation Sprayed on Vacuum Blood Collection Vessels - EDTA K3 and EDTA Tripotassium [deshengbio.en.made-in-china.com]

- 10. sinymedical.com [sinymedical.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is the solubility of potassium ethylenediaminetetraacetic acid [vacutaineradditives.com]

- 16. xylemanalytics.com [xylemanalytics.com]

- 17. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Ethylenediaminetetraacetic acid tripotassium salt dihydrate.

An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Tripotassium Salt Dihydrate (K₃EDTA·2H₂O)

Executive Summary

This compound (K₃EDTA·2H₂O) is a pivotal reagent in research, clinical diagnostics, and drug development. As a potent chelating agent, its primary function is to sequester divalent and trivalent metal ions, with a particularly high affinity for calcium ions (Ca²⁺). This property makes it an indispensable anticoagulant for the preservation of whole blood for hematological analysis. A precise understanding of its molecular weight is fundamental for the accurate preparation of solutions and the execution of quantitative assays. This guide provides a comprehensive overview of the molecular weight of K₃EDTA·2H₂O, its physicochemical properties, mechanism of action, and critical applications, with a focus on providing field-proven insights for laboratory professionals.

Chemical Identity and Core Properties

A foundational aspect of utilizing any chemical reagent is the precise knowledge of its identity and physical characteristics. These parameters govern its behavior in solution and its interaction with biological systems.

The molecular weight of this compound is a cornerstone for all quantitative work. The accepted molecular weight is 442.54 g/mol .[1][2][3] This value is derived from its molecular formula, C₁₀H₁₇K₃N₂O₁₀, which accounts for the tripotassium salt of EDTA and two molecules of water of hydration.[1][3]

A summary of its essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | [1] |

| Synonyms | EDTA tripotassium salt, K₃EDTA, Tripotassium ethylenediaminetetraacetate dihydrate | [2][4] |

| CAS Number | 65501-24-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇K₃N₂O₁₀ or (KOOCCH₂)₂NCH₂CH₂N(CH₂COOK)CH₂COOH · 2H₂O | [1][2] |

| Molecular Weight | 442.54 g/mol | [1][2][3] |

| Appearance | White, fine crystalline powder | [5] |

| Melting Point | 182 °C (decomposes) | [4] |

| Solubility | Soluble in water and potassium hydroxide solutions | [4][6] |

| pH | 7.0 - 9.0 (for a 0.1M aqueous solution at 25°C) | [4] |

The Criticality of Molecular Weight: From Theory to Practice

In any research or clinical setting, the accuracy of experimental results is contingent upon the precise preparation of reagents. The molecular weight is the indispensable link between the mass of a substance and the number of moles, allowing for the creation of solutions with known molar concentrations.

Causality in Experimental Choices: Why Molarity Matters

For applications such as anticoagulation or enzyme inhibition, the effectiveness of K₃EDTA is directly proportional to its molar concentration. An insufficient concentration will fail to chelate all target ions, leading to micro-clot formation in blood samples or incomplete enzyme inhibition.[7] Conversely, an excessive concentration can introduce artifacts, such as altering cellular morphology or affecting downstream enzymatic assays. Therefore, leveraging the precise molecular weight to prepare solutions of a specific molarity is a non-negotiable step for experimental validity and reproducibility.

Experimental Protocol: Preparation of a 0.5 M K₃EDTA·2H₂O Stock Solution (pH 8.0)

This protocol outlines a self-validating method for preparing a standard stock solution, a common requirement in molecular biology and hematology labs.

Materials:

-

This compound (MW = 442.54 g/mol )

-

Deionized or distilled water

-

10 M Potassium Hydroxide (KOH) solution

-

Calibrated electronic balance, volumetric flask (e.g., 100 mL), beaker, magnetic stirrer, and pH meter

Procedure:

-

Calculate Required Mass: To prepare 100 mL (0.1 L) of a 0.5 M solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.5 mol/L × 0.1 L × 442.54 g/mol = 22.127 g

-

-

Weighing: Accurately weigh 22.127 g of K₃EDTA·2H₂O powder using an analytical balance and transfer it to a 200 mL beaker.

-

Dissolution: Add approximately 70 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic stir plate. The powder will not fully dissolve at this stage.[8]

-

pH Adjustment: While stirring, slowly add the 10 M KOH solution dropwise. Monitor the pH continuously using a calibrated pH meter. K₃EDTA is acidic and will dissolve as the pH approaches 8.0. This step is critical; the compound's solubility is highly pH-dependent.

-

Final Volume Adjustment: Once the powder is fully dissolved and the pH is stable at 8.0, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.[8]

-

Bringing to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.[8]

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the solution to a sterile, clearly labeled container. Aqueous solutions of EDTA can be stored at room temperature.[9]

Caption: Workflow for preparing a K₃EDTA solution.

Mechanism of Action: The Power of Chelation

The functionality of K₃EDTA stems from its structure as a hexadentate ligand. The ethylenediamine backbone and the four carboxylate groups can form six coordinate bonds with a single metal ion, effectively enveloping it in a stable, water-soluble complex. This process is known as chelation.[]

In drug development and biological research, this mechanism is harnessed to control the activity of metal-dependent enzymes or processes. For instance, many nucleases that degrade DNA and RNA require Mg²⁺ ions as cofactors. The addition of EDTA chelates these ions, inactivating the nucleases and thereby preserving the integrity of nucleic acid samples.[]

Its most prominent application is as an anticoagulant. The blood coagulation cascade is a series of enzymatic reactions that are critically dependent on calcium ions (Ca²⁺) as a cofactor. By chelating the free Ca²⁺ in a blood sample, K₃EDTA immediately and effectively halts the coagulation cascade, keeping the blood in a liquid state.[11][12] This preserves the morphology and count of cellular components, making it the anticoagulant of choice for hematological studies like the Complete Blood Count (CBC).[13]

Caption: Chelation of Ca²⁺ by K₃EDTA to block coagulation.

Applications in Research and Drug Development

The unique properties of K₃EDTA·2H₂O make it a versatile tool across several scientific disciplines.

-

Hematology and Diagnostics: As previously discussed, it is the gold-standard anticoagulant for preserving whole blood for CBCs, blood smears, and other hematological tests.[13] It maintains the integrity of cellular components for accurate analysis.

-

Molecular Biology: It is a key component of buffers used for DNA and RNA extraction and storage (e.g., TE buffer). By chelating divalent cations like Mg²⁺, it inhibits the activity of DNases and RNases that would otherwise degrade the samples.[]

-

Biochemistry and Enzymology: K₃EDTA is used to eliminate the inhibitory effects of trace heavy metal ions on enzyme-catalyzed reactions.[4][6] This ensures that the observed enzyme kinetics are not confounded by metal ion interference.

-

Pharmaceutical Formulations: In drug development, EDTA salts can be used as stabilizers. They chelate metal ions that might otherwise catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), thereby enhancing the shelf-life and stability of the final product.[]

Safe Handling, Storage, and Disposal

Adherence to safety protocols is paramount when working with any chemical reagent.

Handling:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][14]

-

Ventilation: Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles.[9]

-

Contact Avoidance: Avoid direct contact with skin and eyes. K₃EDTA is classified as an irritant to the skin, eyes, and respiratory system.[14][15] In case of contact, rinse the affected area immediately with copious amounts of water.[14]

Storage:

-

Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.[9] K₃EDTA is hygroscopic (readily absorbs moisture from the air), which can alter its effective molecular weight and performance.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14][16]

Disposal:

-

Dispose of the chemical and its solutions in accordance with local, regional, and national environmental regulations. Do not empty into drains.[14]

Conclusion

This compound is a cornerstone reagent whose utility is directly tied to a precise understanding of its fundamental properties, most notably its molecular weight of 442.54 g/mol . This value is critical for the accurate preparation of solutions essential for its roles as an anticoagulant, an enzyme inhibitor, and a stabilizer for biological molecules. By integrating this foundational knowledge with rigorous experimental protocols and safety practices, researchers, scientists, and drug development professionals can effectively harness the power of K₃EDTA to ensure the integrity, validity, and reproducibility of their work.

References

-

National Center for Biotechnology Information. (n.d.). EDTA tripotassium salt dihydrate. PubChem Compound Database. [Link]

-

Desheng. (2023). Anticoagulant EDTA K3 Solution Preparation Sprayed on Vacuum Blood Collection Vessels. [Link]

-

Biocompare. (n.d.). This compound from Aladdin Scientific. [Link]

-

Sorachim SA. (n.d.). EDTA, dipotassium salt, dihydrate. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

ResearchGate. (2014). How to prepare EDTA as anticoagulant for human blood collection?. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (n.d.). How to correctly use and safely store EDTA tetrapotassium?. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (n.d.). New Desheng teaches you how to prepare and add the EDTA tripotassium?. [Link]

-

Desheng. (n.d.). EDTA K3 Additives Anticoagulation For Blood Collection Tube. [Link]

-

Siny Medical. (n.d.). What are EDTA K3 and EDTA K2?. [Link]

-

KDL. (n.d.). K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences. [Link]

Sources

- 1. EDTA tripotassium salt dihydrate | C10H17K3N2O10 | CID 2733162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. エチレンジアミン四酢酸 三カリウム塩 二水和物 - EDTA 三カリウム塩, エダタミル [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 65501-24-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticoagulant EDTA K3 Solution Preparation Sprayed on Vacuum Blood Collection Vessels - EDTA K3, EDTA Tripotassium | Made-in-China.com [m.made-in-china.com]

- 9. Comment utiliser correctement et stocker en toute sécurité l'EDTA tétrapotassique ? [french.vacutaineradditives.com]

- 11. EDTA K3 Additives Anticoagulation For Blood Collection Tube [vacutaineradditives.com]

- 12. sinymedical.com [sinymedical.com]

- 13. kdlnc.com [kdlnc.com]

- 14. fishersci.com [fishersci.com]

- 15. thermofishersci.in [thermofishersci.in]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tripotassium EDTA Dihydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tripotassium ethylenediaminetetraacetic acid dihydrate (K3EDTA·2H2O), a pivotal chelating agent in various scientific and pharmaceutical applications. From its fundamental chemical identity to its practical implementation in laboratory and drug development settings, this document serves as a critical resource for professionals seeking to leverage its unique properties.

Section 1: Chemical Identity and Physicochemical Properties

Tripotassium EDTA dihydrate is a salt of ethylenediaminetetraacetic acid. Its primary function stems from its ability to sequester di- and trivalent metal ions, a process known as chelation. This property is instrumental in a multitude of applications where the presence of free metal ions could otherwise interfere with processes or degrade products.

1.1 CAS Number and Synonyms